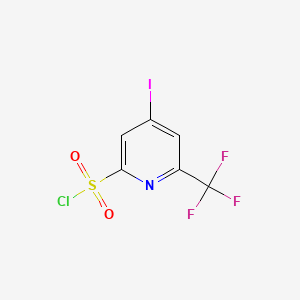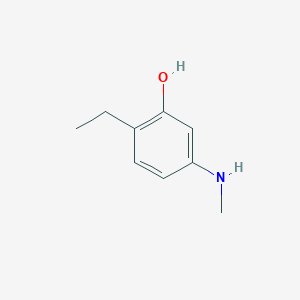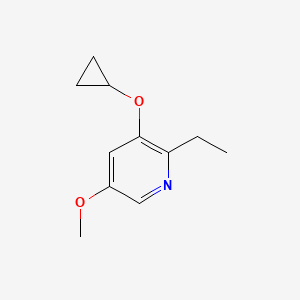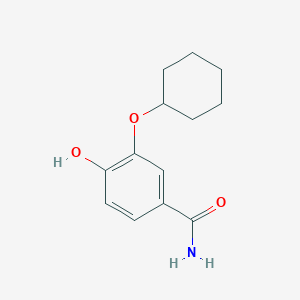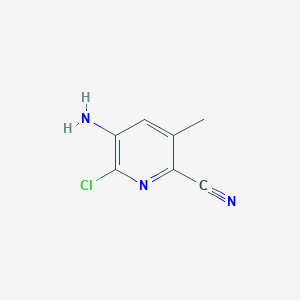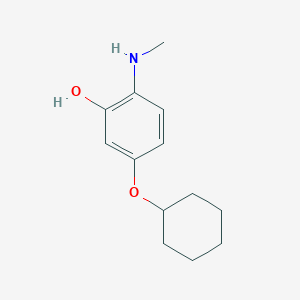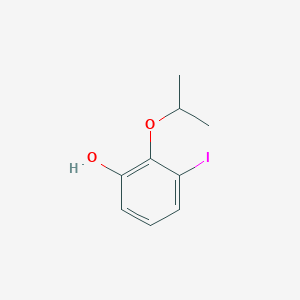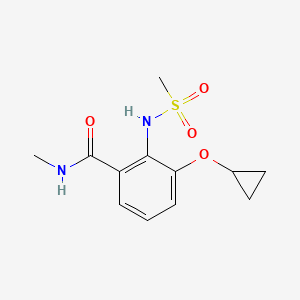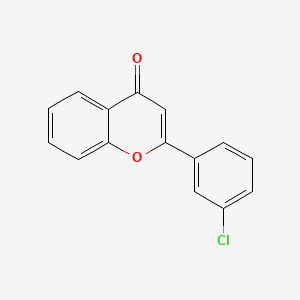
3'-Chloroflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloroflavone: is a synthetic flavonoid derivative characterized by the presence of a chlorine atom at the 3’ position of the flavone structure. Flavonoids are a large group of naturally occurring compounds found in various fruits, vegetables, and beverages like tea and red wine. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Chloroflavone can be synthesized through the oxidative cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-ones (2-hydroxychalcones) using copper(II) chloride in dimethyl sulfoxide (DMSO) as a solvent. This method yields 3’-Chloroflavone with a good yield of around 72% .
Industrial Production Methods: While specific industrial production methods for 3’-Chloroflavone are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative cyclization method. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Chloroflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Chloroflavone is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: In biological research, 3’-Chloroflavone is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s antioxidant and anti-inflammatory properties are of interest in medical research. It is being investigated for its potential to treat conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .
Industry: 3’-Chloroflavone is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various industrial applications .
Wirkmechanismus
The mechanism of action of 3’-Chloroflavone involves several pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: 3’-Chloroflavone disrupts the cell membranes of bacteria and fungi, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Flavone: The parent compound of 3’-Chloroflavone, lacking the chlorine substitution.
Flavonol: A hydroxylated derivative of flavone with similar biological activities.
Isoflavone: A structural isomer of flavone with distinct biological properties.
Uniqueness: 3’-Chloroflavone’s uniqueness lies in the presence of the chlorine atom at the 3’ position, which enhances its antimicrobial activity compared to other flavonoids.
Eigenschaften
CAS-Nummer |
1849-61-2 |
|---|---|
Molekularformel |
C15H9ClO2 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H |
InChI-Schlüssel |
JWTQJUQJIRWZLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


